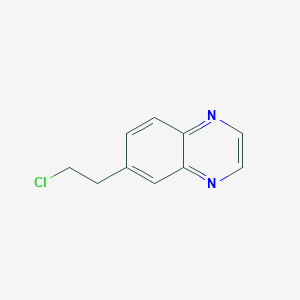
6-(2-Chloroethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloroethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloroethyl group at the sixth position of the quinoxaline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloroethyl)quinoxaline typically involves the reaction of 2-chloroethylamine with quinoxaline derivatives. One common method includes the condensation of 2-chloroethylamine with 2,3-dichloroquinoxaline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicate-1 have been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chloroethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products:
Nucleophilic Substitution: Products include 6-(2-azidoethyl)quinoxaline, 6-(2-thiocyanatoethyl)quinoxaline, and 6-(2-methoxyethyl)quinoxaline.
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Scientific Research Applications
6-(2-Chloroethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Chloroethyl)quinoxaline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA cross-linking agents are used to induce cell death in cancer cells .
Comparison with Similar Compounds
- 2-Chloroquinoxaline
- 6-Methylquinoxaline
- 6-(2-Bromoethyl)quinoxaline
Comparison: 6-(2-Chloroethyl)quinoxaline is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity. Compared to 2-chloroquinoxaline, the additional ethyl group enhances its ability to interact with biological targets. Compared to 6-methylquinoxaline, the chloroethyl group provides a reactive site for further chemical modifications. 6-(2-Bromoethyl)quinoxaline, while similar, has different reactivity due to the presence of a bromine atom instead of chlorine .
Properties
CAS No. |
473895-89-5 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-(2-chloroethyl)quinoxaline |
InChI |
InChI=1S/C10H9ClN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 |
InChI Key |
GCWODTJPOQIOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















